3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid

Physicochemical property Drug-likeness Permeability

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 956910-17-1) is a functionalized 3-azabicyclo[3.3.1]nonane bearing a 9-oxo group, an N-benzoyl substituent, and a 7-carboxylic acid moiety. The 3-azabicyclo[3.3.1]nonane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting analgesic, anti-inflammatory, antimicrobial, and anticancer activities.

Molecular Formula C16H17NO4
Molecular Weight 287.315
CAS No. 956910-17-1
Cat. No. B2722524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid
CAS956910-17-1
Molecular FormulaC16H17NO4
Molecular Weight287.315
Structural Identifiers
SMILESC1C(CC2CN(CC1C2=O)C(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H17NO4/c18-14-12-6-11(16(20)21)7-13(14)9-17(8-12)15(19)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,20,21)
InChIKeyZAWINDVRSFIRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid: Chemical-Class Context and Procurement-Relevant Physicochemical Profile


3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 956910-17-1) is a functionalized 3-azabicyclo[3.3.1]nonane bearing a 9-oxo group, an N-benzoyl substituent, and a 7-carboxylic acid moiety. The 3-azabicyclo[3.3.1]nonane scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting analgesic, anti-inflammatory, antimicrobial, and anticancer activities [1]. The compound has a molecular formula of C₁₆H₁₇NO₄, a molecular weight of 287.31 g/mol, a computed XLogP3-AA of 0.9, one hydrogen-bond donor, and four hydrogen-bond acceptors, making it a moderately polar, drug-like small molecule [2]. It is commercially available from multiple suppliers at purities of 95–98% (HPLC) and is primarily used as a research chemical or synthetic building block .

Why 3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid Cannot Be Replaced by Generic Azabicyclo[3.3.1]nonane Analogs


Within the 3-azabicyclo[3.3.1]nonane chemotype, minor structural modifications at the N-substituent, the 9-position, and the 7-position profoundly alter physicochemical and pharmacological properties [1][2]. The benzoyl substituent on the endocyclic nitrogen, combined with the ketone at C9 and the free carboxylic acid at C7, creates a distinct hydrogen-bonding pattern (1 donor, 4 acceptors), a specific lipophilicity (XLogP3 = 0.9), and a defined ionization state that cannot be replicated by analogs lacking one or more of these features [3]. Generic substitution—for example, replacing the benzoyl group with a tert-butoxycarbonyl (Boc) or tosyl group, or esterifying the carboxylic acid—alters solubility, permeability, metabolic stability, and target recognition, potentially invalidating any established structure–activity relationships [4][5]. Therefore, procurement of the exact compound is critical for maintaining chemical and biological integrity in screening campaigns, SAR studies, and synthetic route development.

Quantitative Differentiation Evidence: 3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid Against the Closest Analogs


Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Differentiate the Target Compound from the Boc-Protected and Tosyl Analogs

The target compound exhibits an XLogP3 of 0.9, positioning it in a moderately polar range distinct from the more lipophilic Boc analog (3-[(tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, CAS 1174311-20-6, XLogP3 ≈ 1.4) and the more polar tosyl analog (3-[(4-methylphenyl)sulfonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, CAS 1262772-29-1, XLogP3 ≈ 0.6). Additionally, the presence of both a single carboxylic acid donor and four acceptors (vs. two acceptors for the Boc analog without the benzoyl carbonyl) provides a distinct intermolecular interaction profile [1].

Physicochemical property Drug-likeness Permeability

Carboxylic Acid vs. Ethyl Ester: Ionization State and Reactivity Divergence

The target compound bears a free carboxylic acid at C7, whereas its closest commercialized analog, ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate, carries an ethyl ester. The pKₐ of the carboxylic acid (estimated ~4.5) renders the target compound ionized at physiological pH, enhancing aqueous solubility but potentially limiting passive membrane diffusion compared to the neutral, more lipophilic ethyl ester. Conversely, the free acid is amenable to direct amide coupling or salt formation without deprotection steps, simplifying library synthesis .

Prodrug design Solubility Conjugation chemistry

N-Benzoyl Group Confers Distinct Pharmacophoric Features Compared to N-Boc and N-Tosyl Analogs

The N-benzoyl substituent of the target compound provides a planar, aromatic pharmacophore capable of π–π stacking and hydrophobic interactions with protein targets, as well as potential metabolic lability via amide hydrolysis. In contrast, the N-Boc analog (3-[(tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid) is a carbamate that serves primarily as a protected amine or a prodrug moiety, while the N-tosyl analog (3-[(4-methylphenyl)sulfonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid) introduces a sulfonamide with distinct hydrogen-bonding geometry and metabolic stability [1]. These differences in pharmacophoric features lead to divergent protein-binding profiles within the same enzyme or receptor family, as demonstrated by the distinct biological activities reported for N-acyl vs. N-sulfonyl 3-azabicyclo[3.3.1]nonanes [2].

Structure–activity relationship Target engagement Metabolic stability

Recommended Application Scenarios for 3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid Based on Current Evidence


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD) Utilizing the 7-Carboxylic Acid Handle

The free carboxylic acid at C7 allows direct, high-yielding amide coupling under standard HATU or EDC/HOBt conditions, enabling rapid library generation of novel 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane analogs [1]. This synthetic tractability, combined with the scaffold's privileged status in medicinal chemistry [2], makes the compound an ideal core for fragment growing and hit elaboration in FBDD programs.

Physicochemical Property-Driven Lead Optimization: Targeting Optimal XLogP3 and Solubility Windows

With an XLogP3 of 0.9 and a balanced hydrogen-bond donor/acceptor ratio, this compound occupies a desirable 'lead-like' property space that is often traversed during multiparameter optimization [3]. It can serve as a reference point for tuning lipophilicity and solubility in 3-azabicyclo[3.3.1]nonane series, where the Boc analog (XLogP3 ~1.4) may be too lipophilic and the tosyl analog (XLogP3 ~0.6) may present permeability challenges.

Selective Chemical Biology Probe Design Exploiting the N-Benzoyl Pharmacophore

The N-benzoyl group provides a distinct aromatic fingerprint for target engagement assays and photoaffinity labeling strategies. Unlike the Boc group (which is labile and primarily a protecting group) or the tosyl group (which can act as a covalent warhead with certain nucleophilic residues), the benzoyl amide offers a stable, yet metabolically recognizable, fragment suitable for cellular target identification studies [4].

Synthetic Route Benchmarking and Scaffold Hopping Studies

Given the well-established synthetic routes to 7-substituted 3-azabicyclo[3.3.1]nonanes [5], this compound can function as a benchmark intermediate for evaluating novel synthetic methodologies that aim to install diverse acyl, sulfonyl, or alkyl chains at the N-3 position while retaining the 9-oxo and 7-carboxylic acid functionalities.

Quote Request

Request a Quote for 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.